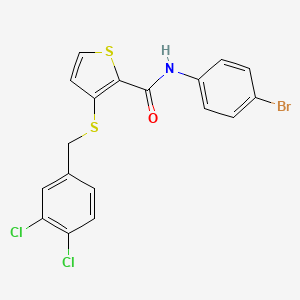
N-(4-Bromophenyl)-3-((3,4-dichlorobenzyl)sulfanyl)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-Bromophenyl)-3-((3,4-dichlorobenzyl)sulfanyl)-2-thiophenecarboxamide” is an organic compound that belongs to the class of thiophene derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-Bromophenyl)-3-((3,4-dichlorobenzyl)sulfanyl)-2-thiophenecarboxamide” typically involves multi-step organic reactions. One possible synthetic route could involve:
Formation of the thiophene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenyl group: This step might involve a bromination reaction using bromine or a brominating agent.
Attachment of the dichlorobenzylsulfanyl group: This can be done through a nucleophilic substitution reaction where the thiophene core reacts with a dichlorobenzylsulfanyl precursor.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions might reduce the bromophenyl or dichlorobenzyl groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the bromophenyl or thiophene moieties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Thiophene derivatives are often studied for their catalytic properties in organic reactions.
Materials Science: These compounds can be used in the development of organic semiconductors and conductive polymers.
Biology and Medicine
Pharmacology: The compound might exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Biochemical Research: It can be used as a probe or inhibitor in biochemical assays.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Development of new drugs or therapeutic agents.
Mecanismo De Acción
The mechanism of action of “N-(4-Bromophenyl)-3-((3,4-dichlorobenzyl)sulfanyl)-2-thiophenecarboxamide” would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways. The molecular targets could include kinases, ion channels, or transcription factors.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-carboxamide derivatives: These compounds share the thiophene core and carboxamide functionality.
Bromophenyl derivatives: Compounds with a bromophenyl group exhibit similar reactivity and biological properties.
Dichlorobenzylsulfanyl derivatives: These compounds have similar sulfur-containing side chains.
Uniqueness
“N-(4-Bromophenyl)-3-((3,4-dichlorobenzyl)sulfanyl)-2-thiophenecarboxamide” is unique due to the combination of its functional groups, which might confer distinct chemical reactivity and biological activity compared to other thiophene derivatives.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-3-[(3,4-dichlorophenyl)methylsulfanyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrCl2NOS2/c19-12-2-4-13(5-3-12)22-18(23)17-16(7-8-24-17)25-10-11-1-6-14(20)15(21)9-11/h1-9H,10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMXCBYMOXIJJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CS2)SCC3=CC(=C(C=C3)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrCl2NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2615073.png)


![1-Spiro[1,3-dihydroindene-2,3'-pyrrolidine]-1'-ylprop-2-en-1-one](/img/structure/B2615077.png)
![5-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl)-3-phenylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2615078.png)
![(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)thiourea](/img/structure/B2615079.png)
![Methyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2615080.png)


![2-Methyl-5-(piperidin-1-yl(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2615085.png)
![1-[(3,4-dimethoxyphenyl)methyl]-3-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]urea](/img/structure/B2615087.png)
![3,4-difluoro-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)benzamide](/img/structure/B2615092.png)
